![molecular formula C17H28O3 B1247558 (2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1247558.png)
(2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone is an alicyclic ketone that is cyclohexanone in which the pro-S hydrogens at positions 2, 3, and 4 are substituted by methoxy, (2E)-6-methylhept-2-en-2-yl, and acetyl groups, respectively. It has a role as an angiogenesis inhibitor. It derives from a fumagalone.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of C-alpha-galactosides: A method involving photoinduced electron transfer from Et(3)N to generate 3-hydroxycyclohexanone derivatives, applied in the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses, has been demonstrated (Cossy et al., 1995).
- Characterization and Spectroscopic Properties: A study on (2E,6E)-2,6-Bis(2,3,4-tri-methoxy-benzylidene)cyclohexanone, focusing on crystallography and spectral studies, reveals insights into its structure and interactions (Wei et al., 2011).
Chemical Transformations and Reactions
- Role in Metal Hydride Reductions: The compound demonstrates steric hindrance similar to a methyl group in reductions, influencing the chelate complex formation in zinc borohydride reductions (Senda et al., 1996).
- Formation of Carbocycles: Treatment with acetate ion produces unsaturated, branched, six-membered carbocyclic compounds, showcasing its utility in organic synthesis (Kiely et al., 1983).
Pharmaceutical and Biological Applications
- Antimicrobial and Antioxidant Activity: Some derivatives of the compound exhibit moderate antifungal activity, suggesting potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).
- Cytotoxic Evaluation in Cancer Research: Synthesized derivatives of the compound have been evaluated for cytotoxic activity in human breast cancer cell lines, indicating its relevance in cancer research (Mahdavi et al., 2016).
Eigenschaften
Produktname |
(2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone |
|---|---|
Molekularformel |
C17H28O3 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(2S,3S,4S)-4-acetyl-2-methoxy-3-[(E)-6-methylhept-2-en-2-yl]cyclohexan-1-one |
InChI |
InChI=1S/C17H28O3/c1-11(2)7-6-8-12(3)16-14(13(4)18)9-10-15(19)17(16)20-5/h8,11,14,16-17H,6-7,9-10H2,1-5H3/b12-8+/t14-,16-,17-/m1/s1 |
InChI-Schlüssel |
ZPVUPRFPDITERC-XKOQRQEVSA-N |
Isomerische SMILES |
CC(C)CC/C=C(\C)/[C@@H]1[C@H](CCC(=O)[C@H]1OC)C(=O)C |
Kanonische SMILES |
CC(C)CCC=C(C)C1C(CCC(=O)C1OC)C(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




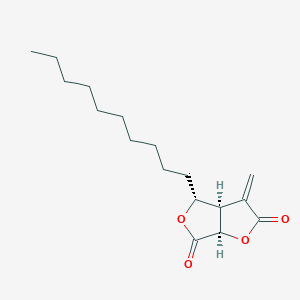



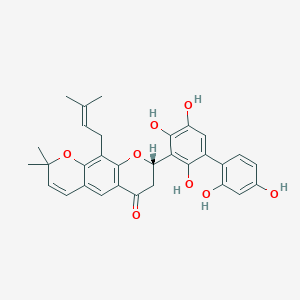
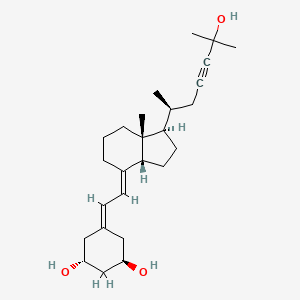
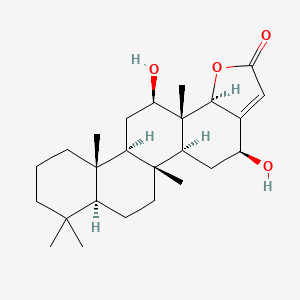
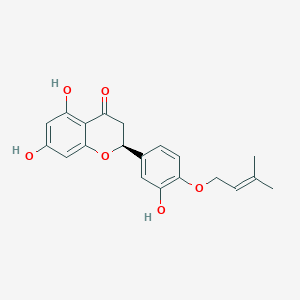
![4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-13,18,22-trimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B1247491.png)
![N-[1-(5,6-dicyano-3-methyl-2-pyrazinyl)ethyl]-N-phenylacetamide](/img/structure/B1247492.png)
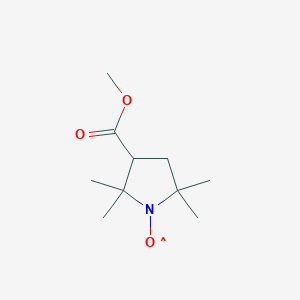
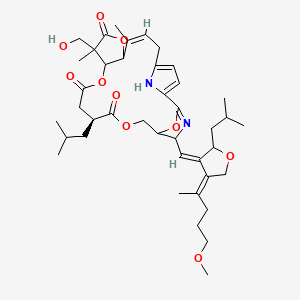
![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S,3S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] (6S)-6-methyloctanoate](/img/structure/B1247498.png)